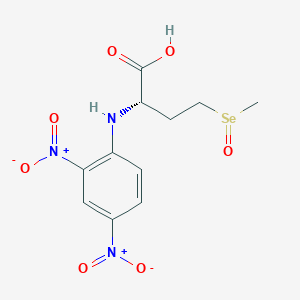

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid

Description

Properties

CAS No. |

919767-01-4 |

|---|---|

Molecular Formula |

C11H13N3O7Se |

Molecular Weight |

378.21 g/mol |

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-4-methylseleninylbutanoic acid |

InChI |

InChI=1S/C11H13N3O7Se/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-,22?/m0/s1 |

InChI Key |

MJKSDRXPAFJSIK-XNWRHKDSSA-N |

Isomeric SMILES |

C[Se](=O)CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C[Se](=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

One common method involves the nucleophilic substitution of 1-chloro-2,4-dinitrobenzene with ammonia. The process can be summarized as follows:

- Reactants : 1-chloro-2,4-dinitrobenzene and ammonia (aqueous or gaseous).

- Conditions : The reaction is typically conducted in a high-pressure reactor at elevated temperatures (70–120 °C).

- Yield : This method can yield up to 98.4% of the theoretical amount of 2,4-Dinitroaniline , with a melting point between 178 °C and 179 °C.

Acid Hydrolysis of 2,4-Dinitroacetanilide

Another method involves the acid hydrolysis of 2,4-Dinitroacetanilide , which can be prepared from aniline derivatives:

- Reactants : 2,4-Dinitroacetanilide and a strong acid (e.g., hydrochloric acid).

- Conditions : Heating under reflux conditions.

- Yield : This method also provides good yields but may require purification steps to isolate the product.

Synthesis of this compound

Once 2,4-Dinitroaniline is obtained, it can be further modified to synthesize This compound through the following steps:

Selenylation Reaction

The introduction of the methaneseleninyl group can be achieved via a selenylation reaction:

- Reactants : 2,4-Dinitroaniline and a suitable selenylating agent (e.g., methylselenol or selenourea).

- Conditions : The reaction is typically performed in an organic solvent under inert atmosphere conditions.

- Mechanism : The nucleophilic amine group attacks the electrophilic selenium center leading to the formation of the desired seleno compound.

Coupling Reaction

The final step involves coupling the seleno compound with a suitable carboxylic acid derivative to form the butanoic acid moiety:

- Reactants : The seleno compound and an appropriate carboxylic acid derivative (e.g., butanoic anhydride).

- Conditions : The reaction may require activation of the carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide).

- Yield and Purification : Yields can vary based on reaction conditions and purification may involve recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-chloro-2,4-dinitrobenzene + ammonia | High pressure, 70–120 °C | Up to 98.4% | High yield with minimal purification |

| Acid Hydrolysis | 2,4-Dinitroacetanilide + HCl | Reflux | Moderate | Requires purification |

| Selenylation | 2,4-Dinitroaniline + methylselenol | Organic solvent, inert atmosphere | Variable | Sensitive to moisture |

| Coupling Reaction | Seleno compound + butanoic anhydride | Coupling agents | Variable | Requires careful handling |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The methaneseleninyl group can be oxidized to form selenoxide derivatives.

Reduction: The nitro groups can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions include selenoxide derivatives, aromatic amines, and various substituted aromatic compounds.

Scientific Research Applications

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the methaneseleninyl group can interact with thiol-containing proteins, potentially disrupting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted butanoic acids with aromatic amine and chalcogen-based substituents. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings from Comparative Studies

Electron-Withdrawing Effects: The 2,4-dinitroanilino group in the target compound enhances acidity (pKa ~2.5–3.0) compared to non-nitro analogs like MCPB (pKa ~3.5–4.0), as nitro groups stabilize deprotonation .

Stereochemical Influence : The (2S) configuration may lead to differential binding in chiral environments compared to racemic mixtures of compounds like 2,4-DB, which lack defined stereocenters .

Table: Physicochemical Properties Comparison

| Property | Target Compound | MCPB | (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~355.2 (calculated) | 228.6 | 221.2 |

| LogP (Predicted) | 1.8–2.2 | 2.5 | 1.4 |

| Functional Groups | Nitro, seleninyl, carboxyl | Phenoxy, carboxyl | Ketone, carboxyl, anilino |

| UV λmax (nm) | ~320 (nitro absorption) | ~280 (phenoxy) | ~260 (conjugated enone) |

Biological Activity

(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dinitroaniline moiety, which is known for its role in various biological activities.

- A methaneseleninyl group, which potentially contributes to its antioxidant properties.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antioxidant Activity

Research indicates that compounds with selenium are often linked to antioxidant properties. The methaneseleninyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

2. Antimicrobial Properties

Studies have shown that derivatives of dinitroaniline exhibit antimicrobial effects. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests a potential application in treating infections.

3. Anti-inflammatory Effects

Compounds containing seleno groups have been implicated in anti-inflammatory pathways. The presence of the methaneseleninyl group may contribute to reducing inflammation by modulating cytokine production.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation: It could affect signaling pathways related to oxidative stress and inflammation, potentially through the modulation of reactive oxygen species (ROS).

Case Studies and Research Findings

A review of the literature reveals several key findings:

| Study | Findings |

|---|---|

| Shruthi et al. (2019) | Reported that dinitroaniline derivatives exhibit significant antimicrobial activity against Mycobacterium tuberculosis, suggesting similar potential for this compound. |

| PMC9106569 (2022) | Highlighted the importance of oxadiazole and thiadiazole derivatives in pharmacology, indicating that compounds with similar structures might possess noteworthy biological activities. |

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves coupling the 2,4-dinitroaniline moiety to a chiral butanoic acid scaffold. Protecting group strategies (e.g., Fmoc for amines) and chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical for maintaining stereochemical integrity . Job postings in emphasize literature-based route design and iterative optimization, suggesting combinatorial approaches for yield improvement.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of NMR (1H/13C, COSY for coupling patterns), X-ray crystallography (to resolve stereochemistry, as in ), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment requires reverse-phase HPLC with UV detection, referencing chromatographic conditions in for separating epimers.

Q. How should researchers handle storage and stability challenges for this selenium-containing compound?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation of the methaneseleninyl group. Stability studies should include periodic LC-MS analysis to detect degradation products (e.g., selenoxide formation). Safety protocols from recommend using desiccants and avoiding light exposure.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Apply comparative methodological frameworks () to evaluate variables like assay conditions (pH, temperature) or cell lines. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). highlights iterative data integration to reconcile discrepancies.

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the selenium redox center ( ) and molecular docking (AutoDock Vina) using crystallographic data ( ). Cross-validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Q. How can researchers address discrepancies between in vitro efficacy and in vivo toxicity profiles?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use metabolomics (LC-MS/MS) to identify reactive metabolites (e.g., selenium intermediates). ’s sulfur analog studies suggest correlating redox activity with toxicity mechanisms like glutathione depletion.

Q. What advanced chromatographic methods are suitable for separating stereoisomers or degradation products?

Q. How can the redox properties of the methaneseleninyl group be exploited in mechanistic studies?

- Methodological Answer : Use cyclic voltammetry to measure oxidation potentials and electron spin resonance (ESR) to detect radical intermediates. Compare results with sulfur analogs ( ) to elucidate selenium-specific redox behavior.

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies with selenium-containing compounds?

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.